molecular formula C21H28O3 B139296 3-O-Methyl Estrone 17-(Ethanediyl Ketal) CAS No. 28336-29-0

3-O-Methyl Estrone 17-(Ethanediyl Ketal)

Cat. No.: B139296
CAS No.: 28336-29-0
M. Wt: 328.4 g/mol
InChI Key: ZYEPWFOAZRKWFN-ZRNYENFQSA-N
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Description

3-O-Methyl Estrone 17-(Ethanediyl Ketal): is a synthetic derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of a methoxy group at the third position and an ethanediyl ketal group at the seventeenth position of the estrone structure. It is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) typically involves the following steps:

    Methoxylation: Estrone is first subjected to methoxylation to introduce a methoxy group at the third position. This can be achieved using methyl iodide and a base such as potassium carbonate.

    Ketal Formation: The 17-keto group of the methoxylated estrone is then protected by forming a ketal with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Methoxylation: Large quantities of estrone are methoxylated using methyl iodide and a suitable base.

    Ketal Protection: The methoxylated product is then reacted with ethylene glycol and an acid catalyst to form the ketal.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-O-Methyl Estrone 17-(Ethanediyl Ketal) can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: The ketal group can be reduced under specific conditions to yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Products include oxidized derivatives of the methoxy group.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Used as a reference compound in analytical chemistry for the study of estrogen derivatives.
  • Employed in the synthesis of other complex steroidal compounds.

Biology:

  • Investigated for its potential effects on estrogen receptors and related biological pathways.
  • Used in studies related to hormone replacement therapy and endocrine research.

Medicine:

  • Explored for its potential therapeutic applications in hormone-related disorders.
  • Studied for its effects on cellular proliferation and differentiation.

Industry:

  • Utilized in the production of steroidal intermediates for pharmaceuticals.
  • Applied in the development of biochemical assays and diagnostic tools.

Mechanism of Action

Molecular Targets and Pathways: 3-O-Methyl Estrone 17-(Ethanediyl Ketal) exerts its effects primarily through interaction with estrogen receptors. Upon binding to these receptors, it can modulate the transcription of estrogen-responsive genes, influencing various physiological processes such as cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

    Estrone: The parent compound, naturally occurring estrogen.

    3-O-Methyl Estrone: Lacks the ethanediyl ketal group.

    Estrone 17-(Ethanediyl Ketal): Lacks the methoxy group at the third position.

Uniqueness: 3-O-Methyl Estrone 17-(Ethanediyl Ketal) is unique due to the presence of both the methoxy group and the ethanediyl ketal group, which confer distinct chemical and biological properties. This dual modification enhances its stability and specificity in biochemical applications compared to its analogs.

Properties

IUPAC Name

(8'R,9'S,13'S,14'S)-3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-20-9-7-17-16-6-4-15(22-2)13-14(16)3-5-18(17)19(20)8-10-21(20)23-11-12-24-21/h4,6,13,17-19H,3,5,7-12H2,1-2H3/t17-,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEPWFOAZRKWFN-ZRNYENFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447450
Record name (8'R,9'S,13'S,14'S)-3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238-31-9, 28336-29-0
Record name Estra-1,3,5(10)-trien-17-one, 3-methoxy-, cyclic 1,2-ethanediyl acetal, (±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1238-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8'R,9'S,13'S,14'S)-3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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